![molecular formula C16H21N3O2S B14250157 Sulfamide, N'-[(1S,2S)-2-amino-1,2-diphenylethyl]-N,N-dimethyl- CAS No. 515172-77-7](/img/structure/B14250157.png)
Sulfamide, N'-[(1S,2S)-2-amino-1,2-diphenylethyl]-N,N-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfamide, N’-[(1S,2S)-2-amino-1,2-diphenylethyl]-N,N-dimethyl- is a chemical compound that belongs to the class of sulfamides. Sulfamides are organosulfur compounds containing the functional group -SO2NH2. This particular compound is characterized by the presence of an amino group and two phenyl groups attached to an ethyl backbone, making it a unique and interesting molecule for various applications in chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sulfamide, N’-[(1S,2S)-2-amino-1,2-diphenylethyl]-N,N-dimethyl- typically involves the reaction of appropriate amines with sulfonyl chlorides. One common method is the oxidative coupling of thiols and amines, which allows for the formation of sulfenamides, sulfinamides, and sulfonamides in a single step . This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thus streamlining the synthetic route and reducing waste generation.
Industrial Production Methods
Industrial production of sulfamides often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the production of high-quality sulfamides.
Analyse Des Réactions Chimiques
Types of Reactions
Sulfamide, N’-[(1S,2S)-2-amino-1,2-diphenylethyl]-N,N-dimethyl- undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the removal of oxygen or the addition of hydrogen, using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: In substitution reactions, one functional group in the molecule is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted sulfamides.
Applications De Recherche Scientifique
Sulfamide, N’-[(1S,2S)-2-amino-1,2-diphenylethyl]-N,N-dimethyl- has a wide range of applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its antibacterial and antifungal properties, making it a candidate for drug development.
Industry: Utilized in the production of polymers and other materials due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Sulfamide, N’-[(1S,2S)-2-amino-1,2-diphenylethyl]-N,N-dimethyl- involves its interaction with specific molecular targets. For instance, sulfamides are known to inhibit enzymes such as dihydropteroate synthetase by acting as competitive inhibitors . This inhibition prevents the synthesis of folic acid, which is essential for bacterial growth and replication, thereby exerting antibacterial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfamethazine: Commonly used in veterinary medicine for its antibacterial properties.
Sulfadiazine: Used in combination with other drugs to treat infections such as toxoplasmosis.
Sulfanilamide: Known for its use in treating bacterial infections and its role as a precursor in the synthesis of other sulfonamides.
Uniqueness
Sulfamide, N’-[(1S,2S)-2-amino-1,2-diphenylethyl]-N,N-dimethyl- is unique due to its specific structural features, including the presence of two phenyl groups and an amino group attached to an ethyl backbone. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
515172-77-7 |
|---|---|
Formule moléculaire |
C16H21N3O2S |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
[(1S,2S)-1-amino-2-(dimethylsulfamoylamino)-2-phenylethyl]benzene |
InChI |
InChI=1S/C16H21N3O2S/c1-19(2)22(20,21)18-16(14-11-7-4-8-12-14)15(17)13-9-5-3-6-10-13/h3-12,15-16,18H,17H2,1-2H3/t15-,16-/m0/s1 |
Clé InChI |
HPXAEBMMNCIKCK-HOTGVXAUSA-N |
SMILES isomérique |
CN(C)S(=O)(=O)N[C@@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)N |
SMILES canonique |
CN(C)S(=O)(=O)NC(C1=CC=CC=C1)C(C2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(4-Nitrophenoxy)phenyl]-2-(4-nitrophenyl)phthalazin-1(2H)-one](/img/structure/B14250082.png)
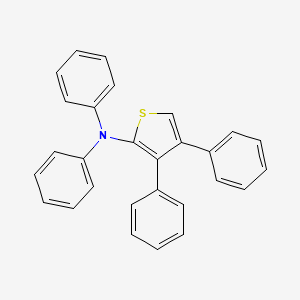
![[2-(Methylsulfanyl)-4-(morpholin-4-yl)thieno[2,3-d]pyrimidin-6-yl]methanol](/img/structure/B14250099.png)
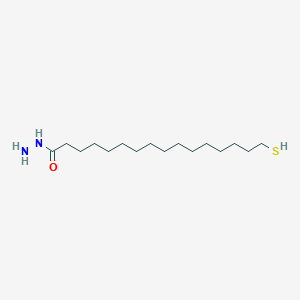
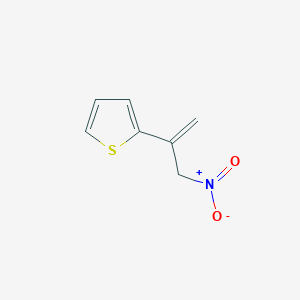

![3,3'-{[2,5-Bis(1,3-benzoxazol-2-yl)-1,4-phenylene]bis(oxy)}dianiline](/img/structure/B14250130.png)
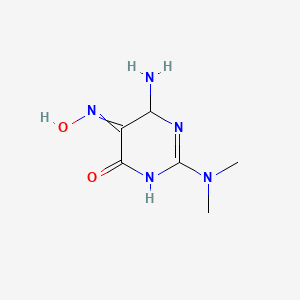
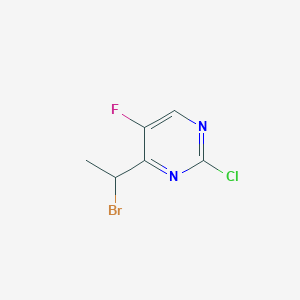
![N-[(Benzyloxy)carbonyl]-3-[methoxy(phenyl)phosphoryl]-L-alanine](/img/structure/B14250141.png)
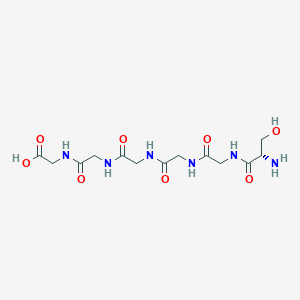
![N-[3-Oxo-3-phenyl-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B14250159.png)
![2H-1-Benzopyran-2-one, 3-[3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]-](/img/structure/B14250163.png)

